molecular formula C15H9N5O6 B2551261 methyl 3-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromene-6-carboxylate CAS No. 892759-72-7

methyl 3-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromene-6-carboxylate

カタログ番号: B2551261
CAS番号: 892759-72-7
分子量: 355.266
InChIキー: RYZKEYPDQKOSJP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 3-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromene-6-carboxylate is a heterocyclic compound featuring a chromene core fused with two distinct oxadiazole rings (1,2,4- and 1,2,5-oxadiazole) and an amino substituent. Its structural complexity arises from the integration of a 2H-chromen-2-one scaffold, a methyl ester at position 6, and a 1,2,4-oxadiazole ring substituted with a 4-amino-1,2,5-oxadiazole moiety at position 2. This compound is of significant interest in medicinal chemistry due to the known bioactivity of oxadiazoles and chromenes, including antimicrobial, anticancer, and anti-inflammatory properties .

Synthetic routes for analogous chromene-oxadiazole hybrids often involve condensation reactions between carbohydrazides and aryl acids in phosphoryl oxychloride, followed by purification via silica gel chromatography . The amino group on the 1,2,5-oxadiazole ring may enhance solubility and target binding, as seen in related nitrogen-rich heterocycles .

特性

IUPAC Name

methyl 3-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-2-oxochromene-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9N5O6/c1-23-14(21)6-2-3-9-7(4-6)5-8(15(22)24-9)13-17-12(20-25-13)10-11(16)19-26-18-10/h2-5H,1H3,(H2,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYZKEYPDQKOSJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)OC(=O)C(=C2)C3=NC(=NO3)C4=NON=C4N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

Methyl 3-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromene-6-carboxylate is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Chromene backbone : Provides a framework for biological activity.
  • Oxadiazole rings : Known for their diverse biological properties including anticancer and antimicrobial activities.

The molecular formula is C₁₄H₁₃N₅O₄, with a molecular weight of approximately 313.29 g/mol.

Anticancer Properties

Research indicates that methyl 3-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromene-6-carboxylate exhibits significant anticancer activity against various cancer cell lines.

The proposed mechanisms through which this compound exerts its anticancer effects include:

  • Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of p53 pathways.
  • Cell Cycle Arrest : It may cause cell cycle arrest at the G1/S phase, inhibiting cancer cell proliferation.
  • Inhibition of Angiogenesis : The compound potentially inhibits angiogenesis by affecting vascular endothelial growth factor (VEGF) signaling.

In Vitro Studies

Several studies have evaluated the cytotoxic effects of this compound on different cancer cell lines:

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)15.63
U937 (Leukemia)12.00
A549 (Lung Cancer)10.50

These values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potency in various contexts.

Study 1: Anticancer Activity in MCF-7 Cells

A study conducted on MCF-7 breast cancer cells revealed that methyl 3-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromene-6-carboxylate increased the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors. Flow cytometry analysis confirmed a significant increase in early and late apoptotic cells upon treatment with the compound.

Study 2: Synergistic Effects with Doxorubicin

In combination therapy studies with doxorubicin, the compound exhibited synergistic effects that enhanced cytotoxicity against U937 leukemia cells. This suggests potential for clinical applications where combination therapies are utilized to overcome drug resistance.

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

4-Amino-2-oxo-2H-chromene derivatives: These lack the oxadiazole substituents but share the chromenone core. Their simpler structure often correlates with reduced biological potency compared to the target compound .

2-Methyl-3-(5-aryl-1,3,4-oxadiazol-2-yl)-5H-chromeno[4,3-b]pyridin-5-ones: These feature a pyridinone ring instead of the 1,2,5-oxadiazole group, reducing nitrogen content and altering electronic properties .

Nitroimidazole- and nitrofuryl-containing heterocycles: While structurally distinct, these compounds highlight the importance of nitro/amino groups in modulating antimycobacterial activity .

Methodological Considerations for Similarity Assessment

Comparative studies rely on computational and experimental methods:

Structural Fingerprinting : Algorithms assess overlap in functional groups (e.g., oxadiazoles, chromenes) to predict bioactivity .

Pharmacophore Modeling: Highlights essential binding motifs, such as the amino group’s role in hydrogen bonding .

Synthetic Accessibility : The target compound’s multi-step synthesis contrasts with simpler nitroheterocycles, impacting scalability .

Q & A

Q. What are the optimal synthetic routes for methyl 3-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromene-6-carboxylate, and how do solvent and catalyst selection influence yield?

  • Methodological Answer : The compound can be synthesized via microwave-assisted multi-component reactions. Ethanol is the optimal solvent due to its polarity and compatibility with microwave irradiation, while acetic anhydride acts as a catalyst to enhance cyclization efficiency. For example, a one-pot reaction involving 4-amino-2-oxo-2H-chromene derivatives and aryl acids in phosphoryl oxychloride under reflux (2–4 hours) yields the target compound .
  • Key Parameters :
SolventCatalystTemperatureYield (%)
EthanolAc₂OReflux85
DMFNoneMW, 100°C62

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:
  • IR Spectroscopy : Confirm the presence of C≡N (2200–2250 cm⁻¹) and C=O (1680–1720 cm⁻¹) stretches.
  • NMR (¹H/¹³C) : Identify aromatic protons (δ 6.8–8.2 ppm) and carbons (δ 110–160 ppm) from the chromene and oxadiazole moieties.
  • Mass Spectrometry (MS) : Match the molecular ion peak with the theoretical molecular weight (e.g., C₁₈H₁₂N₄O₅: [M+H]⁺ = 364.08) .

Advanced Research Questions

Q. What mechanistic insights explain the role of acetic anhydride in the Vilsmeier-Haack reaction during synthesis?

  • Methodological Answer : Acetic anhydride facilitates the formation of a reactive iminium intermediate, promoting Knoevenagel condensation and subsequent cyclization. Computational studies (DFT) suggest that the catalyst lowers the activation energy for the cyclization step by stabilizing the transition state through hydrogen bonding. Experimental evidence includes kinetic monitoring via HPLC, showing a 40% increase in reaction rate with acetic anhydride .

Q. How can contradictions in antimicrobial activity data be resolved when testing this compound against Gram-negative vs. Gram-positive bacteria?

  • Methodological Answer : Discrepancies may arise from differences in bacterial membrane permeability. To address this:
  • Standardized Testing : Use disk diffusion assays with consistent DMF concentrations (e.g., 1000 ppm) and controls (ciprofloxacin for bacteria, amphotericin B for fungi).
  • Membrane Permeability Assays : Employ fluorescent probes (e.g., SYTOX Green) to quantify compound penetration into bacterial cells.
  • Example Data :
OrganismInhibition Zone (mm)MIC (µg/mL)
E. coli (Gram-)12 ± 1.5128
S. aureus (Gram+)18 ± 2.064

Q. What experimental design strategies are recommended for evaluating the compound’s bioactivity in multi-target assays (e.g., antioxidant and enzyme inhibition)?

  • Methodological Answer : Adopt a split-plot design to account for variable interactions:
  • Primary Factors : Compound concentration (e.g., 10–100 µM), incubation time (24–72 hours).
  • Assay Types :
  • DPPH Radical Scavenging : Measure IC₅₀ values at 517 nm.
  • Enzyme Inhibition : Use fluorogenic substrates (e.g., AMC for proteases) in kinetic assays.
  • Statistical Analysis : Apply ANOVA with Tukey’s post-hoc test to compare treatment groups .

Data Analysis and Validation

Q. How can researchers reconcile discrepancies between theoretical and experimental elemental analysis results?

  • Methodological Answer :
  • Calibration : Use certified reference materials (CRMs) for C, H, N analysis.
  • Error Sources : Account for hygroscopicity (dry samples under vacuum) and combustion inefficiency (adjust O₂ flow rate).
  • Example :
ElementTheoretical (%)Experimental (%)Deviation
C69.9969.85-0.14
H4.174.22+0.05

Synthesis Optimization Table

ParameterOptimal ConditionImpact on Yield
SolventEthanolMaximizes polarity for cyclization
CatalystAcetic anhydrideLowers activation energy
Reaction Time2–4 hours (reflux)Prevents degradation
Temperature80–100°C (MW)Accelerates kinetics

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。